molecular formula C14H21N3O3S B5815680 N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide

Cat. No. B5815680
M. Wt: 311.40 g/mol
InChI Key: ZBVWRYOXEKREKB-UHFFFAOYSA-N
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Description

N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide, also known as MMMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MMMS is a sulfonamide-based compound that has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is not fully understood. However, it has been suggested that N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide inhibits the activity of enzymes such as carbonic anhydrase by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects:
N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory activity and can reduce the production of pro-inflammatory cytokines. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is also stable under various conditions and can be stored for long periods. However, one limitation of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide is that it is relatively expensive compared to other compounds.

Future Directions

There are several future directions for the study of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. One potential direction is the development of new drugs based on N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes, which makes it a potential candidate for the development of new drugs. Another potential direction is the study of the neuroprotective effects of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have neuroprotective effects, and further studies could lead to the development of new therapies for neurodegenerative diseases. Finally, the study of the anti-inflammatory activity of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide could lead to the development of new therapies for inflammatory diseases.

Synthesis Methods

The synthesis of N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide involves the reaction of 4-(4-methylpiperazin-1-yl)benzoic acid with N-methylmethanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide as a white crystalline solid with a high purity.

Scientific Research Applications

N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience. N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide has been shown to have potent inhibitory activity against various enzymes such as carbonic anhydrase, which makes it a potential candidate for the development of new drugs.

properties

IUPAC Name

N-methyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-15-8-10-17(11-9-15)14(18)12-4-6-13(7-5-12)16(2)21(3,19)20/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVWRYOXEKREKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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